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Compound of Interest

Compound Name: Azide-PEG12-Tos

Cat. No.: B8104382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of

Azide-PEG12-Tos, a heterobifunctional linker widely utilized in bioconjugation, drug delivery,

and proteomics.

Core Chemical Properties
Azide-PEG12-Tos is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal

azide group (-N₃) and a tosyl (tosylate, -OTs) group, separated by a 12-unit PEG spacer. This

structure imparts unique chemical functionalities, making it a versatile tool in chemical biology

and pharmaceutical sciences.

Property Value Source

Molecular Formula C₃₁H₅₅N₃O₁₄S [1][2]

Molecular Weight 725.9 g/mol [1][2]

CAS Number 1821464-56-5 [1]

Appearance White to off-white solid or oil -

Purity Typically ≥95% -

Storage
-20°C, protected from light and

moisture
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Solubility
The polyethylene glycol (PEG) backbone of Azide-PEG12-Tos enhances its solubility in a

range of solvents. PEG is known to be soluble in water and many organic solvents. The

solubility of PEG compounds generally decreases with increasing molecular weight.

Solvent Solubility

Water Soluble

Dimethyl sulfoxide (DMSO) Soluble

Dichloromethane (DCM) Soluble

Dimethylformamide (DMF) Soluble

Ethanol Soluble

Chloroform Soluble

This table presents expected solubility based on the properties of PEG linkers. Specific

quantitative solubility data for Azide-PEG12-Tos is not readily available.

Reactivity and Chemical Functionality
The utility of Azide-PEG12-Tos stems from its two distinct reactive termini: the azide and the

tosyl group.

The Azide Group: A Gateway to Click Chemistry
The azide group is a key functional group for "click chemistry," a set of biocompatible reactions

known for their high efficiency, specificity, and mild reaction conditions. The most common

application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide

reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is

widely used for bioconjugation, such as labeling proteins, nucleic acids, and other

biomolecules.

Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which
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proceeds without the need for a copper catalyst, offering advantages in live-cell imaging and in

vivo applications.

The Tosyl Group: A Versatile Leaving Group
The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This allows

for the covalent attachment of various nucleophiles, such as amines, thiols, and carboxylates,

to the PEG linker. The conversion of an alcohol to a tosylate is a common strategy to activate it

for nucleophilic attack. The reaction of a tosylate with a nucleophile like sodium azide proceeds

via an SN2 mechanism for primary and secondary tosylates.

Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Protocol
This protocol provides a general procedure for conjugating an alkyne-containing biomolecule to

Azide-PEG12-Tos.

Materials:

Azide-PEG12-Tos

Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA)

Sodium ascorbate

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

DMSO (if needed to dissolve starting materials)

Procedure:
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Reagent Preparation:

Prepare a stock solution of Azide-PEG12-Tos in DMSO or an appropriate buffer.

Prepare a stock solution of the alkyne-biomolecule in a suitable buffer.

Prepare a 10 mM stock solution of CuSO₄ in water.

Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

Reaction Setup:

In a reaction tube, combine the alkyne-biomolecule with the desired molar excess of

Azide-PEG12-Tos in the reaction buffer.

In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and

let it stand for 2-3 minutes to form the copper(I)-ligand complex.

Initiation of Click Reaction:

Add the CuSO₄/ligand premix to the biomolecule/azide mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix and incubate at room temperature for 1-2 hours, protected from light.

Purification:

Purify the resulting conjugate using an appropriate method for the biomolecule, such as

size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove

excess reagents.

Reaction Conditions and Expected Yields for CuAAC:
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Parameter Condition Expected Yield Source

Catalyst

CuSO₄/Sodium

Ascorbate with

THPTA/TBTA

High to Quantitative

Solvent

Aqueous buffer (e.g.,

PBS), may contain co-

solvents like DMSO,

DMF

High

Temperature Room Temperature High

pH 4-11 High -

Reaction Time 1-12 hours High

Expected yields are generally high for CuAAC reactions, often exceeding 90%, but can vary

depending on the specific substrates and reaction conditions.

Nucleophilic Substitution of the Tosyl Group
This protocol describes a general procedure for reacting a nucleophile with the tosyl group of

Azide-PEG12-Tos.

Materials:

Azide-PEG12-Tos

Nucleophile (e.g., a primary amine, thiol)

Aprotic polar solvent (e.g., DMF, DMSO)

Base (if required, e.g., triethylamine for amine nucleophiles)

Procedure:

Dissolve Azide-PEG12-Tos in the chosen aprotic polar solvent.

Add the nucleophile to the solution. A molar excess of the nucleophile is typically used.
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If the nucleophile is an amine, add a non-nucleophilic base like triethylamine to neutralize the

generated toluenesulfonic acid.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the

reaction is complete, as monitored by a suitable technique (e.g., TLC, LC-MS).

Upon completion, the product can be purified by standard chromatographic techniques.

Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of Azide-PEG12-Tos is expected to show characteristic signals for the

tosyl group, the PEG backbone, and the protons adjacent to the azide group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 Doublet 2H

Aromatic protons

ortho to the sulfonyl

group

~7.5 Doublet 2H

Aromatic protons

meta to the sulfonyl

group

~4.1 Triplet 2H -CH₂-OTs

~3.6 Singlet (broad) ~44H
PEG backbone (-O-

CH₂-CH₂-O-)

~3.4 Triplet 2H -CH₂-N₃

~2.4 Singlet 3H
Methyl group of the

tosyl moiety (-CH₃)

This is an expected ¹H NMR data based on the structure of Azide-PEG12-Tos and published

data for similar compounds. Actual chemical shifts may vary depending on the solvent and

instrument used.
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Mass Spectrometry
In mass spectrometry, Azide-PEG12-Tos is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern under techniques like

electrospray ionization (ESI) would likely involve cleavage of the ether linkages in the PEG

chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).

Fragmentation may also occur at the tosyl and azide groups.

Applications in Research and Drug Development
Azide-PEG12-Tos is a valuable tool in various applications due to its bifunctional nature.

Antibody-Drug Conjugates (ADCs): It can be used as a linker to conjugate cytotoxic drugs to

antibodies. The tosyl group can be reacted with a functional group on the drug, and the azide

can then be used to attach the drug-linker entity to an alkyne-modified antibody via click

chemistry.

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can

connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Bioconjugation: It is used to PEGylate proteins, peptides, and other biomolecules to improve

their solubility, stability, and pharmacokinetic properties.

Surface Modification: Surfaces of materials and nanoparticles can be functionalized with

Azide-PEG12-Tos to introduce azide groups for subsequent "clicking" of other molecules,

enhancing biocompatibility.

Workflow and Signaling Pathway Diagrams
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for synthesizing an ADC using Azide-
PEG12-Tos as a linker.
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Linker-Payload Synthesis

Antibody Modification

ADC Conjugation Purification & Characterization
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Purified ADC

Purification
(e.g., SEC)

Click to download full resolution via product page

Caption: Workflow for ADC synthesis using Azide-PEG12-Tos.

Logical Relationship of Reactions
This diagram illustrates the two primary reaction pathways available with Azide-PEG12-Tos.
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Azide Group Reactions
Tosyl Group Reactions

Azide-PEG12-Tos
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Caption: Reaction pathways of Azide-PEG12-Tos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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